n-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry and their potential biological activities. The presence of both cyano and nitro groups in the molecule makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of cyanoacetamides typically involves solvent-free methods to enhance efficiency and reduce costs. For instance, the reaction of substituted aryl amines with alkyl cyanoacetates can be performed without solvents at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The nitro group can be substituted under appropriate conditions to introduce different functional groups.
Common Reagents and Conditions
Condensation: Reagents like phenacyl bromide in boiling ethanol with triethylamine as a catalyst can be used.
Substitution: Reagents such as 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine can be employed.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrroles and thiophenes .
Wissenschaftliche Forschungsanwendungen
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic substitution reactions, leading to the formation of bioactive heterocyclic compounds . The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- Ethyl N-(2-cyano-4-nitrophenyl)glycinate
- 2-Amino-2-cyano-N-[2-(4-morpholinyl)ethyl]acetamide
Uniqueness
N-(2-((4-Cyano-2-nitrophenyl)amino)ethyl)acetamide is unique due to its specific substitution pattern, which provides distinct reactivity and biological activity compared to other cyanoacetamides. The presence of both cyano and nitro groups enhances its versatility in synthetic applications and potential biological activities .
Eigenschaften
Molekularformel |
C11H12N4O3 |
---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
N-[2-(4-cyano-2-nitroanilino)ethyl]acetamide |
InChI |
InChI=1S/C11H12N4O3/c1-8(16)13-4-5-14-10-3-2-9(7-12)6-11(10)15(17)18/h2-3,6,14H,4-5H2,1H3,(H,13,16) |
InChI-Schlüssel |
YRBVFVGPPQMSQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.